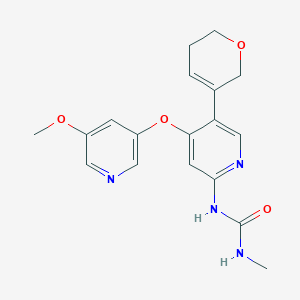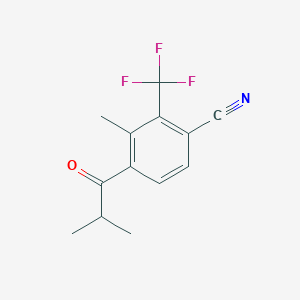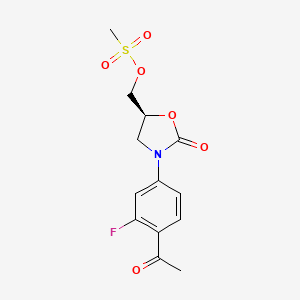
(R)-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a fluorophenyl group, and a methanesulfonate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions, while the acetyl group can be added through Friedel-Crafts acylation. Finally, the methanesulfonate ester is formed by reacting the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as those using lithium aluminum hydride or sodium borohydride, can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, where nucleophiles like amines or thiols replace the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine
In medicine, ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Mecanismo De Acción
The mechanism of action of ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can act as a scaffold for binding to enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The methanesulfonate ester may serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-(3-(4-Acetylphenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
®-(3-(4-Fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate: Lacks the acetyl group, which may influence its chemical properties and biological activity.
®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl acetate: Contains an acetate ester instead of a methanesulfonate ester, which may alter its reactivity in substitution reactions.
Uniqueness
The presence of both the acetyl and fluorophenyl groups in ®-(3-(4-Acetyl-3-fluorophenyl)-2-oxooxazolidin-5-YL)methyl methanesulfonate makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C13H14FNO6S |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
[(5S)-3-(4-acetyl-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H14FNO6S/c1-8(16)11-4-3-9(5-12(11)14)15-6-10(21-13(15)17)7-20-22(2,18)19/h3-5,10H,6-7H2,1-2H3/t10-/m0/s1 |
Clave InChI |
ZXGZCTPEAHCGTR-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)C1=C(C=C(C=C1)N2C[C@H](OC2=O)COS(=O)(=O)C)F |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)COS(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



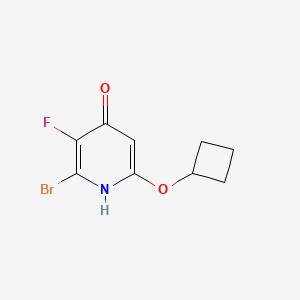
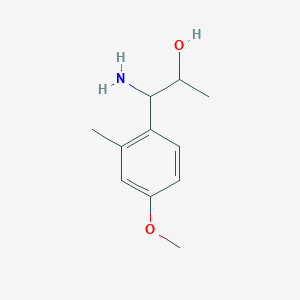
![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13055358.png)
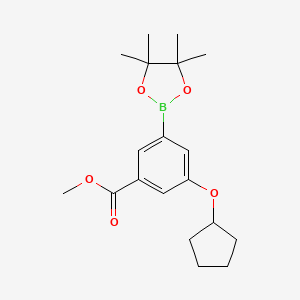
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)
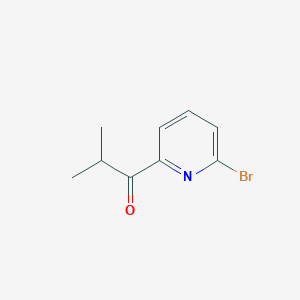
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
